molecular formula C10H13N5O3S B13730709 9-(4-Thiopentofuranosyl)-9h-purin-6-amine CAS No. 15023-73-1

9-(4-Thiopentofuranosyl)-9h-purin-6-amine

Cat. No.: B13730709
CAS No.: 15023-73-1
M. Wt: 283.31 g/mol
InChI Key: SIGIJBMOORTVPB-UHFFFAOYSA-N
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Description

9-(4-Thiopentofuranosyl)-9h-purin-6-amine: is a nucleoside analog where the furanose ring oxygen is replaced by a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Thiopentofuranosyl)-9h-purin-6-amine involves several steps. One common method starts with the protection of the thiopentofuranosyl moiety, followed by the coupling with the purine base. The reaction conditions typically involve the use of protecting groups such as methoxytrityl chloride and acetic anhydride in pyridine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis likely follows similar steps as laboratory methods, with optimizations for scale-up, yield, and purity. Green and sustainable methods are often explored to improve the efficiency and environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The sulfur atom in the thiopentofuranosyl ring can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiol form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 9-(4-Thiopentofuranosyl)-9h-purin-6-amine is unique due to its sulfur-containing furanose ring, which provides enhanced stability and resistance to enzymatic degradation compared to its oxygen-containing counterparts. This makes it particularly valuable in therapeutic applications where stability and resistance to degradation are crucial .

Properties

IUPAC Name

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)thiolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGIJBMOORTVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(S3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70933896
Record name 9-(4-Thiopentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15023-72-0, 15023-77-5, 15023-73-1, 2500-80-3, 2500-79-0
Record name NSC110342
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Record name NSC109160
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109160
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Record name NSC97111
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Record name Adenosine, 4'-thio-
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Record name NSC81154
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(4-Thiopentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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